Cas no 3144-09-0 (methanesulfonamide)

methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Methylsulfonamide
- METHANESULFONAMIDE
- METHANESULPHANAMIDE
- METHANESULPHONAMIDE
- METHANSULFONAMIDE
- METHYL SULFONYLAMINE
- Methylsulfonamid
- Mesyl amide
- Methanesulfonyl amide
- METHYLSULFAMIDE
- Methanesulfonic amide
- aminosulfane dioxide
- methanesulfonyl amine
- methansulfonamid
- AI3-51925
- Z54080282
- methylsulfonylamine
- methane-sulfonamide
- UNII-98YB2P6NHR
- STR04982
- NSC 271
- methyl sulphonamide
- SB75363
- J-018431
- EINECS 221-553-6
- NSC271
- H2NSO2Me
- Methanesulfonamide, 98%
- NSC-271
- AKOS000150477
- BP-10673
- 3144-09-0
- methyl sulfonamide
- HNQIVZYLYMDVSB-UHFFFAOYSA-
- BDBM50044318
- methansulphonamide
- J-521694
- V7Z
- CH3SO2NH2
- Methane sulfonamide
- methyl-sulfonamide
- methane sulphonamide
- Methanesulfonamide, >=97.0% (CHN)
- FT-0628286
- 98YB2P6NHR
- SY001366
- DTXSID3062865
- M0915
- MeSO2NH2
- AC7862
- CHEMBL305268
- CS-W020062
- EN300-16165
- 72879; Methane sulfonamide; Methylsulfonamide
- HY-Y0995
- InChI=1/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)
- MFCD00007940
- methansulphonic acid amide
- NS00046112
- mesylamine
- methanesulfonic acid amide
- methanesulphonic acid amide
- CH5NO2S
- methylsulphonamide
- MESYLAMIDE
- F0001-0946
- Methanesulfonamide,98%
- DB-002791
- Mesylamide; Methanesulfonic Amide; Methanesulphonamide; Methylsulfonamide; NSC 191039; NSC 271
- DTXCID7038363
- methanesulfonamide
-
- MDL: MFCD00007940
- Inchi: 1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)
- InChI Key: HNQIVZYLYMDVSB-UHFFFAOYSA-N
- SMILES: CS(=O)(N)=O
- BRN: 1740835
Computed Properties
- Exact Mass: 95.00410
- Monoisotopic Mass: 95.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 68.5A^2
Experimental Properties
- Color/Form: White crystals
- Density: 1.229 (estimate)
- Melting Point: 88.0 to 94.0 deg-C
- Boiling Point: 208.2°C at 760 mmHg
- Flash Point: 79.7℃
- Refractive Index: 1.5130 (estimate)
- Solubility: Slightly soluble in DMSO and methanol.
- PSA: 68.54000
- LogP: 0.68580
- Solubility: Soluble in water, ethanol, acetone, tetrahydrofuran, insoluble in toluene
methanesulfonamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S24/25
- TSCA:T
- Risk Phrases:R36/37/38
methanesulfonamide Customs Data
- HS CODE:29350090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
methanesulfonamide PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD41584-25g |
Methylsulfonamide |
3144-09-0 | 97% | 25g |
¥42.0 | 2022-03-01 | |
ChemScence | CS-W020062-1kg |
Methanesulfonamide |
3144-09-0 | ≥98.0% | 1kg |
$94.0 | 2022-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065585-1kg |
Methanesulfonamide |
3144-09-0 | 98% | 1kg |
¥327.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065585-500g |
Methanesulfonamide |
3144-09-0 | 98% | 500g |
¥154.00 | 2024-08-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0915-100G |
Methanesulfonamide |
3144-09-0 | >98.0%(N) | 100g |
¥915.00 | 2024-04-15 | |
Ambeed | A124693-25g |
Methylsulfonamide |
3144-09-0 | 97% | 25g |
$13.0 | 2025-02-27 | |
Oakwood | 003505-500g |
Methanesulfonamide |
3144-09-0 | 97% | 500g |
$165.00 | 2024-07-19 | |
Enamine | EN300-16165-10.0g |
methanesulfonamide |
3144-09-0 | 95% | 10g |
$32.0 | 2023-05-03 | |
TRC | M260000-50g |
Methanesulfonamide |
3144-09-0 | 50g |
$ 150.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10885-50g |
Methanesulfonamide, 97+% |
3144-09-0 | 97+% | 50g |
¥851.00 | 2023-02-14 |
methanesulfonamide Related Literature
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Sarah E. Skerratt,Marcel J. de Groot,Chris Phillips Med. Chem. Commun. 2016 7 813
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Christopher Wong,Roger J. Griffin,Ian R. Hardcastle,Julian S. Northen,Lan-Zhen Wang,Bernard T. Golding Org. Biomol. Chem. 2010 8 2457
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3. A radical based addition–elimination route for the preparation of indolesJohn A. Murphy,Karen A. Scott,Rhona S. Sinclair,Concepcion Gonzalez Martin,Alan R. Kennedy,Norman Lewis J. Chem. Soc. Perkin Trans. 1 2000 2395
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4. Tetrathiafulvalene-mediated stereoselective synthesis of the tetracyclic core of Aspidosperma alkaloidsRodney Fletcher,Murat Kizil,Christopher Lampard,John A. Murphy,Stephen J. Roome J. Chem. Soc. Perkin Trans. 1 1998 2341
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Jie Wang,Shangfei Wei,Tong Li,Lingyun Xing,Meng Cao,Nan Jiang,Ming Guo,Daiying Zuo,Xin Zhai New J. Chem. 2020 44 5850
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6. Tetrathiafulvalene-mediated stereoselective synthesis of the tetracyclic core of Aspidosperma alkaloidsRodney Fletcher,Murat Kizil,Christopher Lampard,John A. Murphy,Stephen J. Roome J. Chem. Soc. Perkin Trans. 1 1998 2341
-
7. An efficient protocol for Sharpless-style racemic dihydroxylationJason Eames,Helen J. Mitchell,Adam Nelson,Peter O’Brien,Stuart Warren,Paul Wyatt J. Chem. Soc. Perkin Trans. 1 1999 1095
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Jie Wang,Shangfei Wei,Tong Li,Lingyun Xing,Meng Cao,Nan Jiang,Ming Guo,Daiying Zuo,Xin Zhai New J. Chem. 2020 44 5850
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Tanusri Dey,Soumen Ghosh,Jyoti Mareddy,Jayashree Anireddy,Sarbani Pal,Alok K. Mukherjee CrystEngComm 2015 17 764
Additional information on methanesulfonamide
Introduction to Methanesulfonamide (CAS No. 3144-09-0)
Methanesulfonamide, a compound with the chemical formula Methanesulfonamide and CAS number 3144-09-0, is a versatile chemical entity that has garnered significant attention in the field of pharmaceuticals and chemical research. This compound, characterized by its sulfonamide functional group, exhibits a wide range of applications due to its unique chemical properties. The sulfonamide moiety is particularly noteworthy, as it serves as a crucial structural component in numerous drug molecules, contributing to their bioactivity and pharmacological efficacy.
The< strong>Methanesulfonamide molecule is structurally simple yet highly functional, making it a valuable intermediate in synthetic chemistry. Its molecular structure consists of a methane core substituted with a sulfonamide group, which is linked to a nitrogen atom. This configuration imparts distinct reactivity and solubility characteristics, enabling its use in various chemical transformations. The compound's solubility in both water and organic solvents further enhances its utility in pharmaceutical formulations and industrial processes.
In recent years, the< strong>Methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a pharmacophore in the development of novel therapeutic agents. The sulfonamide group is known for its ability to interact with biological targets such as enzymes and receptors, making it an attractive scaffold for drug design. For instance, methanesulfonamide derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of< strong>Methanesulfonamide is its versatility in chemical modifications. The presence of the sulfonamide group allows for facile derivatization through various synthetic pathways, enabling the creation of a diverse library of compounds. These derivatives can be tailored to optimize specific pharmacokinetic and pharmacodynamic profiles, making them suitable for targeted drug delivery systems. The ability to modify the< strong>Methanesulfonamide core while maintaining its bioactive properties has opened new avenues in drug discovery and development.
The< strong>CAS No. 3144-09-0 designation provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and regulatory filings. This standardized nomenclature is essential for researchers who need to reference specific chemical entities accurately. The CAS registry number also facilitates database searches and literature reviews, enabling scientists to stay updated on the latest findings related to< strong>Methanesulfonamide.
Recent advancements in computational chemistry have further enhanced the understanding of< strong>Methanesulfonamide's interactions with biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify potential drug candidates based on sulfonamide derivatives. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods, accelerating the drug discovery process.
The< strong>Methanesulfonamide molecule has also found applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing advanced polymers and coatings with unique properties such as high thermal stability and chemical resistance. These materials are utilized in various industries, including aerospace, automotive, and electronics, where performance under extreme conditions is critical.
In environmental chemistry, methanesulfonamide has been studied for its role in biodegradation processes. Researchers have explored its potential as a catalyst or intermediate in breaking down environmental pollutants into less harmful substances. This application highlights the compound's importance not only in medicinal chemistry but also in sustainable environmental practices.
The synthesis of< strong>Methanesulfonamide can be achieved through multiple routes, each offering distinct advantages depending on the desired purity and scale of production. Common methods include nucleophilic substitution reactions involving methanesulfonyl chloride or sulfonyl azides. These reactions are well-documented and provide reliable pathways for producing high-quality< strong>Methanesulfonamide. Advances in green chemistry have also led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
The safety profile of< strong>Methanesulfonamide is another critical consideration in its application across various fields. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have provided valuable insights into its potential hazards and safe handling protocols. As with any chemical substance, proper storage conditions and protective measures are essential when working with< strong>Methanesulfonamide.
In conclusion, methanesulfonamide (CAS No.< strong>3144-09-0) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features make it a valuable building block for drug development and advanced materials. Ongoing research continues to uncover new applications for this versatile chemical entity, underscoring its importance in modern science.
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